Bienvenue dans la boutique en ligne BenchChem!

VUF10132

CXCR3 Inverse agonism GPCR pharmacology

VUF10132 (1037732-88-9) is a non-competitive antagonist and full inverse agonist selective for the CXCR3 N3.35A mutant with higher affinity for primate receptors. Use for studies on constitutive receptor activity and G-protein-independent signaling; distinct from TAK-779 or VUF10472. Serves as orthogonal probe to validate on-target engagement in chemotaxis/calcium flux assays. For research use only.

Molecular Formula C19H13BrCl4N2O2
Molecular Weight 523.0 g/mol
Cat. No. B1684064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF10132
SynonymsVUF10132;  VUF-10132;  VUF 10132; 
Molecular FormulaC19H13BrCl4N2O2
Molecular Weight523.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CN2C=C[N+](=C2)CC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl.[Br-]
InChIInChI=1S/C19H13Cl4N2O2.BrH/c20-14-3-1-12(7-16(14)22)18(26)9-24-5-6-25(11-24)10-19(27)13-2-4-15(21)17(23)8-13;/h1-8,11H,9-10H2;1H/q+1;/p-1
InChIKeyDZNKIEBVAOSOPI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132): A CXCR3 Modulator for Inflammatory Research


1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (CAS: 1037732-88-9), commonly referred to as VUF10132, is a non-peptidergic small molecule belonging to the imidazolium class [1]. It functions as a ligand for the CXCR3 chemokine receptor, a G-protein coupled receptor (GPCR) implicated in the pathology of various inflammatory and autoimmune diseases [1]. This compound is characterized as a non-competitive antagonist and full inverse agonist at the human CXCR3 receptor, providing a distinct pharmacological profile compared to orthosteric or competitive modulators [1].

Why 1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132) Cannot Be Readily Substituted by Other CXCR3 Antagonists


In scientific procurement, substituting a research compound with a seemingly similar alternative can lead to experimental failure due to nuanced differences in mechanism of action, potency, or species specificity. While several small-molecule CXCR3 antagonists exist, such as VUF10472 (NBI-74330) and TAK-779, their pharmacological fingerprints differ significantly from VUF10132. Key differentiators include VUF10132's unique combination of non-competitive antagonism and full inverse agonism at the CXCR3 N3.35A mutant, and a distinct species selectivity profile for primate versus rodent receptors [1]. Using an alternative without these precise characteristics could confound results, particularly in studies focused on receptor signaling bias, constitutive activity, or in vivo models requiring cross-species translation. The following quantitative evidence details these critical differences.

Quantitative Differentiation of 1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132) Against Key Comparators


Distinct Non-Competitive Antagonism and Full Inverse Agonism at the Human CXCR3 Receptor

VUF10132 demonstrates a unique dual pharmacological profile of non-competitive antagonism and full inverse agonism at the human CXCR3 receptor [1]. In comparative assays, VUF10132 was identified as a full inverse agonist at the constitutively active mutant CXCR3 N3.35A, a property not shared by all CXCR3 ligands. In contrast, TAK-779, another CXCR3 antagonist, exhibited only weak partial inverse agonism in the same assay system [1]. This indicates a different mode of receptor interaction and signaling bias.

CXCR3 Inverse agonism GPCR pharmacology Non-competitive antagonism

Comparative Affinity for Human vs. Murine CXCR3 Receptors

VUF10132 exhibits a species-dependent binding profile, showing higher affinity for human CXCR3 compared to its murine ortholog [1]. This trend is common among non-peptidergic CXCR3 antagonists like VUF10472 and VUF10085, but the degree of selectivity and its impact on experimental design are compound-specific [1]. This difference is critical for researchers planning to validate in vitro findings in rodent models.

CXCR3 Species selectivity Binding affinity Translational pharmacology

Potency in Displacing Radiolabeled CXCL10 from Human CXCR3

VUF10132's affinity for the human CXCR3 receptor was quantified in a competitive binding assay against 125I-CXCL10, yielding a pKi of 6.6 ± 0.0 [1]. This places its affinity below that of the most potent antagonists like VUF10472 (pKi = 8.4 ± 0.1), but distinct from others like TAK-779 (pKi = 5.9 ± 0.0), demonstrating a specific tier of potency within the compound class [1].

CXCR3 Binding affinity Radioligand binding pKi

Functional Antagonism of CXCL10-Induced PLC Activation

The functional potency of VUF10132 as an antagonist was determined by its ability to inhibit CXCL10-induced phospholipase C (PLC) activation, a key downstream signaling event. VUF10132 demonstrated a pKb of 6.7 ± 0.1 in this assay [1]. This functional potency can be compared directly to other CXCR3 antagonists tested under the same conditions, such as VUF10472 (pKb = 8.2 ± 0.1) and TAK-779 (pKb = 6.1 ± 0.1) [1].

CXCR3 Functional antagonism PLC activation pKb

Structural and Chemical Distinction from Other CXCR3 Antagonist Chemotypes

VUF10132 is an imidazolium salt (1,3-disubstituted imidazol-1-ium bromide), a chemical structure that differentiates it from other well-known CXCR3 antagonists [1]. For example, VUF10472 (NBI-74330) and VUF10085 (AMG-487) are pyrido[2,3-d]pyrimidin-4-one derivatives, while TAK-779 is a quaternary ammonium compound with a distinct benzocycloheptene scaffold [1]. These fundamental structural differences correlate with variations in their physicochemical properties, off-target profiles, and ultimately, their in vivo pharmacokinetics.

Chemotype Structure-activity relationship Imidazolium VUF10132

Optimal Research Applications for 1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)


Investigating GPCR Constitutive Activity and Biased Signaling

Based on its established role as a full inverse agonist at the CXCR3 N3.35A mutant [1], VUF10132 is a superior choice for studies focused on the constitutive (ligand-independent) activity of the CXCR3 receptor. Its use is critical for experiments aiming to dissect G-protein-dependent versus -independent signaling pathways or to understand the role of receptor tone in disease pathology, where a partial inverse agonist like TAK-779 would be inadequate [1].

In Vitro Human/Primate CXCR3 Target Validation and Antagonism

VUF10132 is optimally suited for in vitro studies using human or primate CXCR3-expressing cell lines, given its higher affinity for the primate receptor [1]. The compound's defined non-competitive antagonism and specific functional potency (pKb = 6.7) [1] make it a reliable tool for confirming the role of CXCR3 in cellular assays (e.g., chemotaxis, calcium flux) before progressing to more complex models.

Orthogonal Tool for CXCR3 Mechanism-of-Action Studies

As a distinct chemotype within the CXCR3 antagonist landscape [1], VUF10132 serves as an ideal orthogonal probe. Researchers can employ VUF10132 alongside chemically distinct antagonists like VUF10472 to confirm that observed biological effects are due to on-target CXCR3 engagement rather than off-target activities associated with a single chemical scaffold [1]. This approach strengthens the validity of target identification and validation studies.

Cross-Species Translational Pharmacology Studies

The well-characterized species selectivity of VUF10132—showing higher affinity for primate over rodent CXCR3 [1]—makes it a valuable tool for translational pharmacology research. It allows scientists to study the impact of species-specific receptor pharmacology on compound efficacy, providing critical data to inform the selection of appropriate in vivo models and interpret results from pre-clinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for VUF10132

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.